molecular formula C9H11N B13707468 4-Propenyl-phenylamine

4-Propenyl-phenylamine

Cat. No.: B13707468
M. Wt: 133.19 g/mol
InChI Key: BZROHZDMSYXKLU-UHFFFAOYSA-N
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Description

4-(1-Propenyl)aniline is an organic compound that features an aniline group substituted with a propenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Propenyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with propenyl halides under basic conditions.

Industrial Production Methods

Industrial production of 4-(1-Propenyl)aniline typically involves large-scale catalytic processes. The Suzuki-Miyaura coupling is favored due to its efficiency and the availability of reagents. This method involves the use of palladium catalysts and boronic acid derivatives, which are both readily available and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(1-Propenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Propenyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4-(1-Propenyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The propenyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Propenyl)aniline is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications that other aniline derivatives may not be able to fulfill .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

4-prop-1-enylaniline

InChI

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3

InChI Key

BZROHZDMSYXKLU-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)N

Origin of Product

United States

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